1-Phenyl-2-propyn-1-ol

Catalog No.
S1532766
CAS No.
4187-87-5
M.F
C9H8O
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenyl-2-propyn-1-ol

CAS Number

4187-87-5

Product Name

1-Phenyl-2-propyn-1-ol

IUPAC Name

1-phenylprop-2-yn-1-ol

Molecular Formula

C9H8O

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C9H8O/c1-2-9(10)8-6-4-3-5-7-8/h1,3-7,9-10H

InChI Key

UIGLAZDLBZDVBL-UHFFFAOYSA-N

SMILES

C#CC(C1=CC=CC=C1)O

Synonyms

1-Phenyl-2-propyn-1-ol

Canonical SMILES

C#CC(C1=CC=CC=C1)O

The exact mass of the compound 1-Phenyl-2-propyn-1-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4326. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Phenyl-2-propyn-1-ol (CAS: 4187-87-5) is a secondary benzylic propargyl alcohol featuring both a terminal alkyne and a hydroxyl-bearing benzylic carbon. This bifunctional structure makes it a highly versatile building block in organic synthesis, serving as a direct precursor to cinnamaldehyde derivatives, chalcones, and various oxygen- or nitrogen-containing heterocycles [1]. In procurement and process design, it is valued for its specific steric and electronic profile, which dictates its reactivity in transition-metal-catalyzed cross-couplings, Meyer-Schuster rearrangements, and enantioselective kinetic resolutions, differentiating it from both unsubstituted propargyl alcohols and fully saturated analogs [2].

Substituting 1-phenyl-2-propyn-1-ol with simpler analogs like unsubstituted propargyl alcohol or isomeric 3-phenyl-2-propyn-1-ol fundamentally alters reaction pathways and intermediate stabilities. The secondary benzylic position stabilizes carbocationic and allenolic intermediates during acid- or gold-catalyzed rearrangements, driving the formation of stable alpha,beta-unsaturated carbonyls rather than the volatile or polymeric byproducts seen with unsubstituted propargyl alcohol [1]. Furthermore, in base-promoted cyclocondensations, the steric bulk of the C1-phenyl group completely shifts chemoselectivity, preventing the high-yield formation of specific benzoxazepines observed with unsubstituted baselines [2]. Finally, unlike tertiary propargyl alcohols, this secondary alcohol resists spontaneous SN1-type displacement by weak nucleophiles, offering superior chemoselectivity in multi-step synthesis[3].

Enhanced Intermediate Stability in Meyer-Schuster Rearrangements

In gold(I)-catalyzed Meyer-Schuster rearrangements, the presence of the C1-phenyl group in 1-phenyl-2-propyn-1-ol stabilizes the intermediate allenol/carbocation, driving rapid conversion to cinnamaldehyde. Studies show that 1-phenyl-2-propyn-1-ol achieves >98% conversion to cinnamaldehyde within 0.5 hours using NHC-Au catalysts in low-polarity solvents [1]. This contrasts sharply with unsubstituted propargyl alcohol, which yields highly volatile acrolein that is prone to rapid polymerization and handling difficulties.

Evidence DimensionConversion to stable alpha,beta-unsaturated aldehyde
Target Compound Data>98% conversion to cinnamaldehyde in 0.5 h
Comparator Or BaselineUnsubstituted propargyl alcohol (yields unstable, polymerization-prone acrolein)
Quantified DifferenceQuantitative yield of stable product vs. handling-limited volatile product
Conditions50°C, NHC-Au-OTf catalyst, low-polarity solvent (e.g., chloroform)

Procurement of this specific compound is essential for synthesizing stable cinnamaldehyde derivatives without the polymerization risks associated with unsubstituted propargyl alcohols.

Steric Gating of Chemoselectivity in Benzoxazepine Synthesis

The steric bulk of the C1-phenyl group strictly dictates the chemoselectivity in base-promoted reactions with ortho-fluoro-N-propylbenzamide. While unsubstituted propargyl alcohol yields 1,4-benzoxazepin-5(4H)-ones in up to 74% yield in DMSO, substituting it with 1-phenyl-2-propyn-1-ol drastically reduces the total yield of cyclic products to trace amounts (<5%) due to steric hindrance at the reaction center[1]. This makes 1-phenyl-2-propyn-1-ol an intentional non-participant in these specific cyclocondensations.

Evidence DimensionYield of 1,4-benzoxazepin-5(4H)-one derivative
Target Compound Data<5% yield (reaction suppressed)
Comparator Or BaselineUnsubstituted propargyl alcohol (74% yield)
Quantified Difference>69% absolute reduction in cyclization yield
ConditionsKOH, DMSO, 30-50°C, reaction with ortho-fluoro-N-propylbenzamide

Buyers must avoid substituting unsubstituted propargyl alcohol with 1-phenyl-2-propyn-1-ol in standard heterocycle syntheses due to complete suppression of the desired cyclization.

Resistance to SN1-Type Displacement by Weak Nucleophiles

The secondary alcohol nature of 1-phenyl-2-propyn-1-ol provides stability against spontaneous SN1-type nucleophilic substitution, unlike its tertiary counterparts. When reacted with allylindium reagents, tertiary propargyl alcohols undergo rapid substitution to form multisubstituted allenes in high yields (e.g., >80%). In contrast, 1-phenyl-2-propyn-1-ol does not react under identical conditions, remaining completely stable [1]. This distinct lack of reactivity allows it to be used in complex mixtures where selective preservation of the propargyl alcohol motif is required.

Evidence DimensionConversion to allene via allylindium substitution
Target Compound Data0% conversion (no reaction)
Comparator Or BaselineTertiary propargyl alcohols (e.g., 2-phenyl-3-butyn-2-ol) (>80% yield)
Quantified DifferenceComplete suppression of SN1-type displacement
ConditionsAllylindium reagent, 35°C to 70°C

This stability allows chemists to design orthogonal synthetic routes where the secondary propargyl alcohol remains intact while other functional groups react.

High Enantiomeric Excess in Lipase-Catalyzed Kinetic Resolution

1-Phenyl-2-propyn-1-ol serves as a highly efficient substrate for enzymatic kinetic resolution using Candida antarctica lipase B (Novozym 435). The distinct steric differentiation between the phenyl ring and the alkyne group allows the enzyme to achieve an enantiomeric excess (ee) of >99% for the unreacted (S)-enantiomer and the corresponding (R)-acetate[1]. This makes it a superior chiral building block precursor compared to less sterically differentiated primary propargyl alcohols, which often suffer from lower enantioselectivity during transesterification.

Evidence DimensionEnantiomeric excess (ee) in enzymatic transesterification
Target Compound Data>99% ee for resolved enantiomers
Comparator Or BaselineLess sterically hindered primary propargyl alcohols (typically <85% ee)
Quantified Difference>14% improvement in enantiomeric purity
ConditionsNovozym 435, vinyl acetate, nonaqueous media

Procurement of this specific compound is critical for workflows requiring highly pure chiral propargyl alcohols, as its steric profile ensures near-perfect enzymatic recognition.

Precursor for Cinnamaldehyde Derivatives

Ideal for gold- or acid-catalyzed Meyer-Schuster rearrangements to produce high-value, stable alpha,beta-unsaturated carbonyls (cinnamaldehydes) with complete atom economy, avoiding the volatility issues of unsubstituted propargyl alcohols [1].

Chiral Building Block Synthesis

Used as a benchmark substrate in dynamic kinetic resolution (DKR) and enzymatic transesterification (e.g., Novozym 435) to generate highly pure (R)- or (S)-1-phenyl-2-propyn-1-ol for asymmetric synthesis [2].

Orthogonal Probe in Multicomponent Reactions

Selected specifically when SN1-type displacement must be avoided (unlike tertiary propargyl alcohols) or when steric hindrance is required to prevent unwanted cyclocondensations (unlike unsubstituted propargyl alcohol) [3].

Corrosion Inhibitor Formulation

Applied in aggressive acidic environments (e.g., oilfield steel in HCl) where its in-situ isomeric transformation into cinnamaldehyde and subsequent polymerization forms a robust, highly protective film on metal surfaces[4].

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 80 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (98.75%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (92.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4187-87-5

Wikipedia

1-Phenyl-2-propyn-1-ol

Dates

Last modified: 08-15-2023

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